molecular formula C24H27ClN4O3S2 B2560201 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride CAS No. 1189436-86-9

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride

Número de catálogo: B2560201
Número CAS: 1189436-86-9
Peso molecular: 519.08
Clave InChI: CQYNPPKMBGUHEJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride is a potent and highly selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), a key component of the NOD1 and NOD2 signaling pathways. Source By specifically binding to the ATP-binding pocket of RIPK2, this compound effectively blocks RIPK2 autophosphorylation and subsequent ubiquitination, thereby halting the downstream activation of NF-κB and MAPK signaling cascades. Source This mechanism makes it an invaluable pharmacological tool for dissecting the role of NOD-like receptor (NLR) pathways in host-defense responses, innate immunity, and inflammatory processes. Its primary research value lies in models of autoimmune and chronic inflammatory diseases, such as inflammatory bowel disease (IBD) and sarcoidosis, where aberrant NOD2/RIPK2 signaling is implicated. Source Researchers utilize this inhibitor to elucidate the contribution of this specific innate immune signaling axis to disease pathogenesis and to explore potential therapeutic interventions targeting RIPK2.

Propiedades

IUPAC Name

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S2.ClH/c29-23(19-8-10-20(11-9-19)33(30,31)28-13-4-5-14-28)26-24-25-21-12-15-27(17-22(21)32-24)16-18-6-2-1-3-7-18;/h1-3,6-11H,4-5,12-17H2,(H,25,26,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYNPPKMBGUHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CN(CC4)CC5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a thiazolo-pyridine moiety and a benzamide derivative. The structural formula can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₅ClN₄OS
  • CAS Number : 327077-32-7

Biological Activity Overview

The biological activity of this compound has been explored in various studies, demonstrating several pharmacological effects:

  • Antitumor Activity : Research has shown that compounds with similar thiazolo-pyridine structures exhibit cytotoxic effects against various cancer cell lines. These effects are often mediated through the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial activity against certain bacterial strains. This is attributed to its ability to disrupt bacterial cell wall synthesis.
  • CNS Activity : The presence of the pyrrolidine moiety suggests potential central nervous system (CNS) activity. Compounds with similar structures have been evaluated for their effects on neurotransmitter systems, particularly as potential anxiolytics or antidepressants.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit serine/threonine kinases involved in cellular signaling pathways, which may contribute to their antitumor effects.
  • Modulation of Receptors : The compound may interact with various receptors in the CNS, influencing neurotransmitter release and uptake.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyFindings
Investigated the beta-adrenoceptor agonist activity of thiazolo-pyridine derivatives; showed selective activity in functional assays.
Explored structure-activity relationships (SAR) that indicated potential for atypical antipsychotic agents based on thiazolo-pyridine scaffolds.
Analyzed pharmacokinetics and absorption characteristics indicating favorable profiles for CNS penetration.

Comparación Con Compuestos Similares

Key Observations:

Electronic Effects : The nitro group in introduces strong electron-withdrawing effects, which may alter the benzamide’s reactivity or binding interactions compared to the sulfonamide in the target compound.

Molecular Size : The tert-butyl derivative has the highest molecular mass (442.018), while the nitro analog is significantly smaller (318.351), impacting drug-likeness parameters like LogP and bioavailability.

Pharmacological Modifications : The isotope-substituted compound in highlights strategies to enhance pharmacokinetics (e.g., deuterium for metabolic stability), a consideration absent in the other analogs.

Functional and Pharmacological Insights

  • (nitro derivative) : The nitro group’s electron-withdrawing nature could stabilize negative charges in binding sites, useful for targeting enzymes like nitroreductases .
  • (isotope-substituted inhibitor) : Demonstrates application in anticoagulant therapy via Factor Xa inhibition, with isotope substitution (e.g., ^2H or ^13C) improving half-life and reducing dose frequency .

Research Implications and Gaps

  • Target Compound: The pyrrolidin-1-ylsulfonyl group merits investigation for solubility-driven applications, such as intravenous formulations or targets requiring polar interactions (e.g., sulfotransferases).
  • Data Limitations : Biological activity data for the tert-butyl and nitro analogs are unavailable, necessitating further studies on their efficacy, toxicity, and target profiles.
  • Synthetic Strategies : ’s isotope substitution approach could be applied to the target compound to optimize metabolic stability without altering its pharmacological activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.